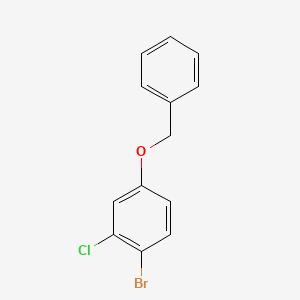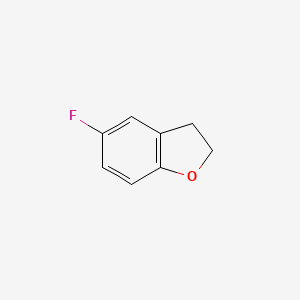
5-Fluoro-2,3-dihydrobenzofuran
Übersicht
Beschreibung
5-Fluoro-2,3-dihydrobenzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The specific compound of interest, 5-fluoro-2,3-dihydrobenzofuran, is characterized by the presence of a fluorine atom at the fifth position of the benzofuran structure and the saturation of the furan ring at the 2,3-positions.
Synthesis Analysis
The synthesis of fluorinated benzofuran derivatives can be achieved through various methods. One approach involves the DBU-promoted cyclization reactions of electron-deficient gem-difluorohomopropargyl alcohols to yield 2,5-disubstituted 3-fluorofurans, which can be further functionalized to create a variety of fluorinated furan derivatives . Another method includes the palladium-catalyzed coupling and ring-closing reactions to synthesize compounds with a 5,6-difluorobenzofuran core, which, while not the exact target molecule, provides insight into the synthetic strategies that could be adapted for 5-fluoro-2,3-dihydrobenzofuran . Additionally, electrochemical anodic fluorination has been used to synthesize 2-fluoro- and 2,3-difluoro-2,3-dihydrobenzofuran derivatives, indicating a potential pathway for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 5-fluoro-2,3-dihydrobenzofuran is not directly discussed in the provided papers. However, the structure of related compounds, such as 5,6-difluorobenzofuran, has been characterized using techniques like NMR and MS . These methods could be applied to determine the molecular structure of 5-fluoro-2,3-dihydrobenzofuran.
Chemical Reactions Analysis
Fluorinated benzofurans can undergo various chemical reactions. For instance, the fluorine atom can direct ortho-functionalization processes to create bifurans and tetrasubstituted furans . The presence of fluorine can also influence the regioselectivity of further fluorination reactions, as seen in the case of dibenzofuran . Moreover, photocatalytic defluorinative coupling followed by 5-endo-trig cyclization has been used to synthesize 2-fluorobenzofurans, which could be relevant for the synthesis of 5-fluoro-2,3-dihydrobenzofuran .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-2,3-dihydrobenzofuran are not explicitly detailed in the provided papers. However, related compounds with fluorinated benzofuran cores have been shown to exhibit a broad nematic range and high clearing points, with significant dielectric anisotropy and birefringence due to their large polarization and dipole moments . These properties suggest that 5-fluoro-2,3-dihydrobenzofuran may also possess unique electronic properties that could be beneficial for applications in display devices.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- 2,3-Dihydrobenzofurans (DHB), including 5-Fluoro-2,3-dihydrobenzofuran, have been proposed as advantageous structures and used as chemical entresol to design small compound libraries .
- The study explored 2,3-dihydrobenzofurans (DHB) in comparison to selected some derivatives drugs by using molecular docking and molecular dynamics, as well as ADMET studies .
- The binding affinity of DHB2 (−7.00 kcal/mol) against 3dra was higher than DHB8 (−6.40 kcal/mol) and DHB (5.70 kcal/mol) for compounds .
- The results of molecular docking show that the compounds mentioned in this study are not equally effective against pathogens, such as fungi, viruses, and bacteria .
-
Natural Products Research
- DHB containing natural products have been reported with activity against cancer, tuberculosis, malaria and cataracts, as well as activity at specific targets such as HIF-1, α-glucosidase, aldose reductase, 5-LOX, COX-2, NF- κβ and the muscarinic M3 receptor .
- Other DHB natural products show antioxidant and/or cytoprotective properties and insecticidal activity .
-
Antimicrobial Agents
- Benzofuran and its derivatives, including 5-Fluoro-2,3-dihydrobenzofuran, have been found to be suitable structures for designing antimicrobial agents .
- These compounds have been developed to solve problems such as improved bioavailability, allowing for once-daily dosing .
- Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
- The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
-
Synthesis of Active Pharmaceutical Ingredients (APIs)
- 5-Fluoro-2-nitrobenzotrifluoride, which can be derived from 5-Fluoro-2,3-dihydrobenzofuran, is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) .
- In particular, it is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .
-
Neurotransmitter Release Stimulant
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) are putative entactogen drugs of the phenethylamine and amphetamine classes .
- These compounds stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
-
Inhibitor of Fungi, Bacteria, and Virus Protein
- 2,3-Dihydrobenzofurans (DHB), including 5-Fluoro-2,3-dihydrobenzofuran, have been proposed as advantageous structures and used as chemical entresol to design small compound libraries .
- The study illustrates to explore 2,3-dihydrobenzofurans (DHB) in comparison to selected some derivatives drugs by using molecular docking and molecular dynamics, as well as ADMET studies .
- The results of molecular docking show that the compounds mentioned in this study are not equally effective against pathogens, such as fungi, viruses, and bacteria .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVTXINZFWRQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625470 | |
| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydrobenzofuran | |
CAS RN |
245762-35-0 | |
| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluor-2,3-dihydrobenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)
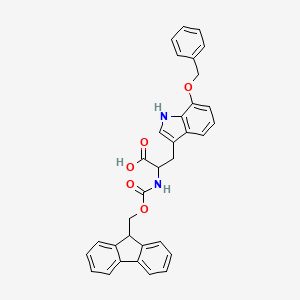

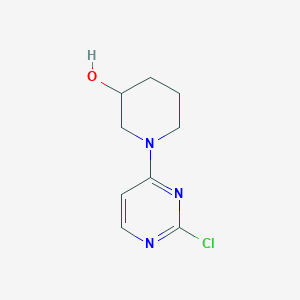
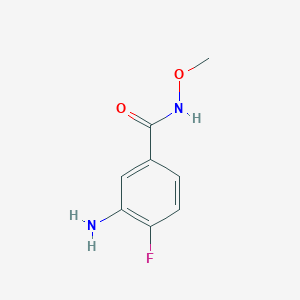
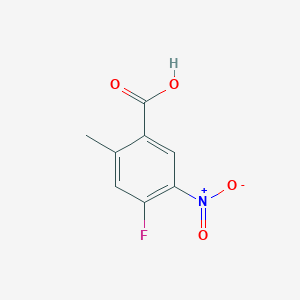
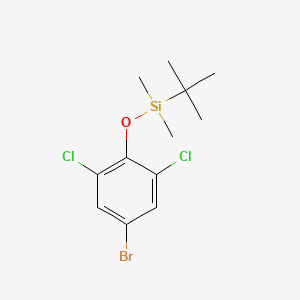


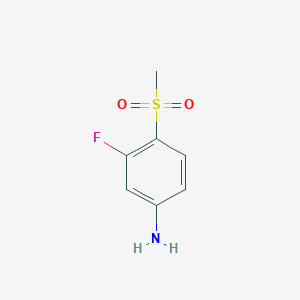
![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)
